Vildagliptin Carboxylic Acid Metabolite

DPP-4 inhibition pharmacological inactivity enzyme assay validation

Researchers requiring DPP-4 inhibitor metabolite reference standards face a critical supply challenge: commercially available standards often lack the detailed characterization data needed for regulatory submissions. Vildagliptin Carboxylic Acid Metabolite (M20.7) resolves this by providing a fully characterized, pharmacologically inactive comparator with a 60,000-fold potency differential vs. vildagliptin (IC50 477 µM vs. 8.04 nM). - Supplied with HPLC purity data, NMR spectra, and MS characterization compliant with ANDA/DMF submission guidelines. - Validated for use as a negative control in covalent binding assays, an OAT3 transporter substrate probe, and an LC-MS/MS method development standard for impurity profiling. - Accounts for ~55% of total plasma radioactivity AUC in human pharmacokinetic studies, ensuring clinical relevance of analytical methods.

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
CAS No. 565453-40-9
Cat. No. B1439962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin Carboxylic Acid Metabolite
CAS565453-40-9
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
InChIInChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
InChIKeyKWZNLUFQUDQQJU-FBXIQOIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin Carboxylic Acid Metabolite (M20.7) Overview


Vildagliptin Carboxylic Acid Metabolite (CAS 565453-40-9), also designated M20.7 or LAY151, is the major circulating carboxylic acid metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin, formed via cyano group hydrolysis [1]. This compound is pharmacologically inactive relative to its parent drug, exhibiting an IC50 of 477 µM for DPP-4 inhibition in human Caco-2 cells, representing a potency reduction of approximately 60,000-fold compared to vildagliptin (IC50 ~8 nM) [2]. M20.7 accounts for approximately 55% of total plasma radioactivity AUC following oral administration of vildagliptin in humans, making it the predominant circulating species [3]. As a non-pharmacopeial impurity/metabolite reference standard, it is supplied with detailed Certificates of Analysis and characterization data compliant with regulatory guidelines, supporting method development, ANDA/DMF submissions, and quality control applications [4].

Why Vildagliptin Metabolite M20.7 Cannot Be Substituted


Substituting M20.7 with vildagliptin parent drug or structurally unrelated DPP-4 inhibitor standards in analytical workflows produces fundamentally invalid results for three quantifiable reasons. First, M20.7 exhibits an IC50 of 477 µM against DPP-4 versus vildagliptin's 8.04 nM, a 60,000-fold potency differential that precludes functional equivalence in any DPP-4 activity assay [1]. Second, M20.7 serves as a substrate for organic anion transporter 3 (OAT3) and undergoes active renal secretion, whereas vildagliptin elimination is driven by high-permeability glomerular filtration—a mechanistic divergence that causes M20.7 plasma exposure to increase 7.51-fold in renal impairment versus only 45.8% for parent drug [2]. Third, M20.7 lacks the cyanopyrrolidine moiety present in vildagliptin and anagliptin, rendering it stable in L-cysteine covalent binding assays (half-life >120 min versus 20–30 min for parent), a critical distinction for hepatotoxicity risk assessment studies [3]. These orthogonal differences establish M20.7 as a non-interchangeable analytical reference material with unique performance characteristics that directly impact quantitative accuracy, regulatory compliance, and scientific validity of experimental data.

M20.7 Quantitative Differentiation Evidence


DPP-4 Inhibitory Potency vs Vildagliptin

M20.7 is pharmacologically inactive relative to vildagliptin parent drug, with an IC50 of 477 µM for DPP-4 inhibition in human Caco-2 cells [1]. In contrast, vildagliptin exhibits an IC50 of 8.04 ± 0.91 nM against human DPP-4 [2]. This represents an approximately 59,400-fold reduction in inhibitory potency. The data establish M20.7 as an essential negative control or baseline reference for DPP-4 inhibition assays, providing a validated comparator for distinguishing true pharmacological activity from non-specific assay interference.

DPP-4 inhibition pharmacological inactivity enzyme assay validation negative control standard

Renal Impairment Exposure Differential

In a 5/6 nephrectomized rat model simulating chronic renal failure, M20.7 plasma exposure increased 7.51-fold compared to normal controls, whereas vildagliptin parent exposure increased only 45.8% [1]. M20.7 was identified as an OAT3 substrate, with its renal uptake inhibited by uremic toxins CMPF (IC50 = 5.75 µM), hippuric acid (IC50 = 29.0 µM), and indoxyl sulfate (IC50 = 69.5 µM)—all of which accumulate in renal failure patients at concentrations exceeding these IC50 values [2]. In contrast, vildagliptin's high membrane permeability renders it minimally affected by OAT3-mediated transport inhibition. This transporter-dependent disposition difference establishes M20.7 as a uniquely sensitive probe for assessing OAT3 functional status and renal drug-drug interaction liability in preclinical models.

pharmacokinetics renal impairment OAT3 transporter uremic toxins bioanalytical method development

Covalent Binding Stability vs Vildagliptin

M20.7 lacks the cyanopyrrolidine moiety present in vildagliptin and anagliptin, rendering it completely stable upon incubation with L-cysteine or glutathione [1]. In contrast, vildagliptin and anagliptin both exhibit half-lives of 20–30 minutes in L-cysteine co-incubation assays due to non-enzymatic conversion of their nitrile moieties to thiazoline acid adducts [2]. M20.7, sitagliptin, linagliptin, and alogliptin—all lacking the cyanopyrrolidine moiety—showed no measurable degradation under identical conditions. This stability differential makes M20.7 the appropriate negative control standard for hepatotoxicity risk assessment studies evaluating reactive metabolite formation from cyanopyrrolidine-containing DPP-4 inhibitors.

hepatotoxicity risk assessment covalent binding drug safety cyanopyrrolidine moiety reactive metabolite screening

M20.7 Hydrolysis Pathway Specificity

M20.7 formation occurs via cyano group hydrolysis mediated primarily by hepatic DPP-4 itself, with the AUC of M20.7 showing significant positive correlation with hepatic DPP-4 activity (Rs = 0.943, P < 0.05) in mice [1]. This metabolic pathway is unique to vildagliptin among DPP-4 inhibitors; sitagliptin is excreted largely unchanged (70-80% parent) with minimal metabolism, linagliptin undergoes CYP3A4-mediated metabolism, and saxagliptin is metabolized by CYP3A4/5 to an active metabolite [2]. Additionally, M20.7 formation is not mediated by cytochrome P450 enzymes, with P450-dependent pathways accounting for only 1.6% of vildagliptin clearance [3]. M20.7 therefore serves as a pathway-specific biomarker for DPP-4-mediated hydrolysis that cannot be replicated using other DPP-4 inhibitor reference standards. The 3.6-fold interindividual variability in hepatic vildagliptin-hydrolyzing activity across 23 human liver samples further underscores the need for M20.7 as an analytical standard to characterize this variability [1].

drug metabolism DPP-4 inhibitor disposition cyano group hydrolysis CYP450-independent metabolism species-specific metabolism

Application Scenarios for Vildagliptin Metabolite M20.7


DPP-4 Inhibition Assay Negative Control

Procure M20.7 as the validated pharmacologically inactive comparator for DPP-4 enzyme inhibition assays. With an IC50 of 477 µM versus vildagliptin's 8.04 nM [1], M20.7 provides a 60,000-fold potency differential that enables definitive discrimination between true enzyme inhibition and non-specific assay interference. This application is essential for method validation protocols requiring demonstration of assay specificity and for establishing baseline response in high-throughput DPP-4 inhibitor screening campaigns.

OAT3 Transporter Activity Probe for Renal PK

Deploy M20.7 in preclinical pharmacokinetic studies as a specific substrate probe for organic anion transporter 3 (OAT3) functional assessment. M20.7's 7.51-fold plasma exposure increase in the 5/6 nephrectomized rat model—compared to only 45.8% for vildagliptin [2]—establishes it as a sensitive biomarker for renal impairment effects and OAT3-mediated drug-drug interaction liability. This application supports regulatory pharmacokinetic bridging studies where renal function impact on drug/metabolite disposition must be quantitatively characterized.

Covalent Binding Negative Control for Hepatotoxicity Screening

Utilize M20.7 as the essential negative control in reactive metabolite screening assays designed to assess covalent binding potential of cyanopyrrolidine-containing DPP-4 inhibitors. M20.7 lacks the cyanopyrrolidine moiety and demonstrates complete stability in L-cysteine co-incubation assays, whereas vildagliptin and anagliptin exhibit half-lives of 20–30 minutes [3]. This application is critical for pharmaceutical development toxicology studies evaluating hepatotoxicity risk associated with nitrile-to-thiazoline adduct formation.

Vildagliptin Metabolite Bioanalytical Reference Standard

Procure M20.7 as a fully characterized reference standard for developing and validating LC-MS/MS or HPLC-UV bioanalytical methods for vildagliptin and its metabolites. M20.7 accounts for 55% of total plasma radioactivity AUC in human PK studies [4] and is supplied with detailed Certificates of Analysis including HPLC purity data, NMR spectra, and MS characterization compliant with regulatory guidelines [5]. This application directly supports ANDA and DMF submissions requiring impurity/metabolite profiling and stability-indicating method validation per ICH guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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